molecular formula C15H29NO5 B3177780 tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate CAS No. 220243-81-2

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate

Cat. No. B3177780
CAS RN: 220243-81-2
M. Wt: 303.39 g/mol
InChI Key: QGRZGCDRSJDGOA-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds similar to “tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

Synthesis in Biochemistry

tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate has been used in the synthesis of bone collagen cross-links. In a study, a one-pot reaction involving this compound led to the successful synthesis of (+)-Pyd and (+)-Dpd, which are significant in the context of bone collagen (Adamczyk et al., 2000).

Chemical Synthesis and Reactions

The compound plays a crucial role in the synthesis of tert-butyl aminocarbonate, which acylates amines in both organic and aqueous solutions. This demonstrates its utility in chemical reactions involving amino carbonates (Harris & Wilson, 1983).

Asymmetric Synthesis of Amino Acid Derivatives

It is also instrumental in the asymmetric synthesis of unsaturated β-amino acid derivatives. A study showed its use in the synthesis of specific enantiomers of β-amino acid derivatives, showcasing its application in stereochemical control in organic synthesis (Davies et al., 1997).

Pharmaceutical Applications

In pharmaceutical research, this compound has been used in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids. This indicates its relevance in the development of pharmaceutical intermediates (Koseki et al., 2011).

Solid-Phase Synthesis of Peptides

The compound has been utilized in the solid-phase synthesis of peptides, specifically as a handle in the synthesis of peptide α-carboxamides. This application is crucial for the efficient and targeted synthesis of peptides (Gaehde & Matsueda, 1981).

properties

IUPAC Name

tert-butyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-14(2,3)20-12(18)11(9-7-8-10-17)16-13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRZGCDRSJDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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